2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone
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Overview
Description
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone is a complex organic compound with a unique structure that combines elements of indole, pyrimidinone, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the pyrimidinone ring
Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrimidinone Ring Formation: The pyrimidinone ring can be formed by the condensation of a β-keto ester with urea or thiourea under basic conditions.
Thioether Linkage Introduction: The final step involves the reaction of the indole derivative with the pyrimidinone intermediate in the presence of a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles such as amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The indole and pyrimidinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(3H)-pyrimidinone: Lacks the phenyl group, which may affect its binding properties and reactivity.
6-Phenyl-4(3H)-pyrimidinone: Lacks the indole and thioether moieties, resulting in different chemical and biological properties.
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone: The methyl group may influence the compound’s steric and electronic characteristics.
Uniqueness
The presence of both indole and pyrimidinone moieties, along with the thioether linkage and phenyl group, makes 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone unique
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-12-16(14-6-2-1-3-7-14)21-20(22-18)26-13-19(25)23-11-10-15-8-4-5-9-17(15)23/h1-9,12H,10-11,13H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUVWHGSJZBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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